![molecular formula C7H7ClN4 B11770905 5-Chloro-1H-benzo[d]imidazole-1,2-diamine CAS No. 60882-71-5](/img/structure/B11770905.png)
5-Chloro-1H-benzo[d]imidazole-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1H-benzo[d]imidazole-1,2-diamine: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and two amino groups at the 1st and 2nd positions of the benzimidazole ring makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the cyclization reactions. Additionally, solvent-free or green chemistry approaches are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1H-benzo[d]imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazoles .
Applications De Recherche Scientifique
5-Chloro-1H-benzo[d]imidazole-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound without the chlorine and amino substitutions.
2-Methylbenzimidazole: A methyl group at the 2nd position instead of amino groups.
5-Nitrobenzimidazole: A nitro group at the 5th position instead of chlorine.
Uniqueness
5-Chloro-1H-benzo[d]imidazole-1,2-diamine is unique due to the presence of both chlorine and amino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
60882-71-5 |
|---|---|
Formule moléculaire |
C7H7ClN4 |
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
5-chlorobenzimidazole-1,2-diamine |
InChI |
InChI=1S/C7H7ClN4/c8-4-1-2-6-5(3-4)11-7(9)12(6)10/h1-3H,10H2,(H2,9,11) |
Clé InChI |
BWPDDCOWXFNALZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(N2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



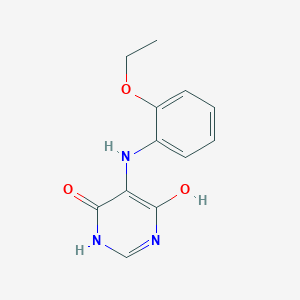
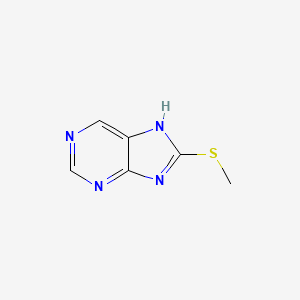
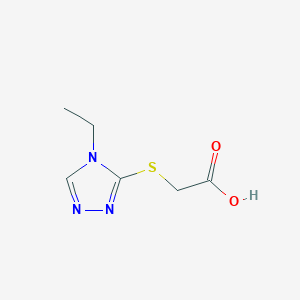
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
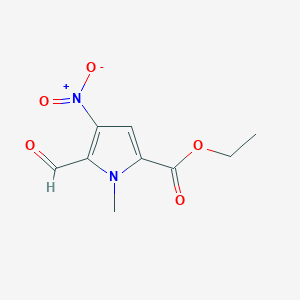


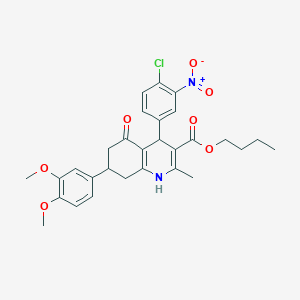
![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)
![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
